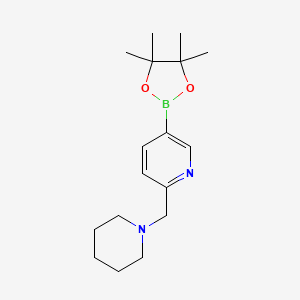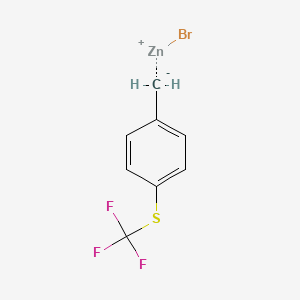
n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a sec-butyl group attached to the nitrogen atom, a phenyl group attached to the first carbon of the pyrazole ring, and a carboxamide group at the fourth position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Sec-butyl Group: The sec-butyl group can be introduced through a nucleophilic substitution reaction, where sec-butyl bromide reacts with the nitrogen atom of the pyrazole ring.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sec-butyl group or the phenyl group may be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the pyrazole ring to a dihydropyrazole derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the phenyl group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Products may include sec-butyl alcohol, phenyl ketones, and carboxylic acids.
Reduction: Products may include primary or secondary amines and dihydropyrazole derivatives.
Substitution: Products vary depending on the substituents introduced, such as alkylated or acylated pyrazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions in biological systems.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing anti-inflammatory, analgesic, or anticancer agents.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: The compound may be used in the formulation of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
n-Butyl-1-phenyl-1h-pyrazole-4-carboxamide: Similar structure but with a n-butyl group instead of a sec-butyl group.
n-(Sec-butyl)-1-(4-methylphenyl)-1h-pyrazole-4-carboxamide: Similar structure but with a 4-methylphenyl group instead of a phenyl group.
n-(Sec-butyl)-1-phenyl-1h-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at the third position of the pyrazole ring.
Uniqueness:
- The presence of the sec-butyl group provides unique steric and electronic properties, influencing the compound’s reactivity and interactions with molecular targets.
- The specific arrangement of functional groups in n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide may result in distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-butan-2-yl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H17N3O/c1-3-11(2)16-14(18)12-9-15-17(10-12)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,16,18) |
InChI Key |
ZZQHBHSRSVUXOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CN(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)

![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)





![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
